molecular formula C8H16N2O2 B1295877 N'-butyrylbutanohydrazide CAS No. 4853-66-1

N'-butyrylbutanohydrazide

Cat. No. B1295877
CAS RN: 4853-66-1
M. Wt: 172.22 g/mol
InChI Key: YSGWZHXCNJWCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-butyrylbutanohydrazide is a derivative of hydrazide compounds that have been synthesized and characterized for their potential biological activities. The compound is part of a broader class of N'-(substituted)-4-(butan-2-ylideneamino)benzohydrazides, which have been studied for their antimicrobial and anticancer properties. These compounds have shown a higher antifungal potential compared to their antibacterial potential and have also demonstrated appreciable anticancer potential, with some compounds exhibiting higher activity than the standard drug carboplatin .

Synthesis Analysis

The synthesis of N'-butyrylbutanohydrazide involves the reaction of butyryl chloride with butanohydrazide under controlled conditions. Although the specific synthesis of N'-butyrylbutanohydrazide is not detailed in the provided papers, a related synthesis process is described for a series of N'-(substituted)-4-(butan-2-ylideneamino)benzohydrazides. These compounds were synthesized and characterized using physicochemical and spectral methods, which likely involve steps such as condensation, purification, and identification using techniques like NMR spectroscopy and mass spectrometry .

Molecular Structure Analysis

The molecular structure of N'-butyrylbutanohydrazide can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. The structure is characterized by the presence of a butyryl group attached to a butanohydrazide moiety. In a related study, the NMR spectroscopy was used to characterize the products of a model reaction involving n-butyllithium, which is a reagent that could potentially be used in the synthesis of N'-butyrylbutanohydrazide. The study provided detailed assignments of the 1H and 13C NMR resonances for the reaction products, which is essential for understanding the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of N'-butyrylbutanohydrazide can be inferred from its functional groups. The hydrazide group is known to participate in various chemical reactions, including condensation with aldehydes or ketones to form hydrazones, and cyclization reactions to form heterocyclic compounds. The butyryl group may also undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution. The provided papers do not detail specific reactions of N'-butyrylbutanohydrazide, but the related compounds in the series have been used in antimicrobial and anticancer evaluations, suggesting that they may interact with biological targets through covalent or non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-butyrylbutanohydrazide would include its melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure and the presence of functional groups. The hydrazide moiety may contribute to hydrogen bonding, affecting solubility and melting point. The papers provided do not offer specific data on the physical and chemical properties of N'-butyrylbutanohydrazide, but such properties are typically determined using techniques like differential scanning calorimetry (DSC) for thermal properties and various solubility tests in different solvents .

properties

IUPAC Name

N'-butanoylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-5-7(11)9-10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGWZHXCNJWCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285824
Record name n'-butyrylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-butyrylbutanohydrazide

CAS RN

4853-66-1
Record name NSC42946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n'-butyrylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.